N-benzyl-1,1-diphenylmethanamine
Description
Properties
IUPAC Name |
N-benzyl-1,1-diphenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMDSKONLVKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Diphenylmethanamine: One common method involves the benzylation of diphenylmethanamine using benzyl chloride in the presence of a base such as sodium hydroxide.
Palladium-Catalyzed Arylation: Another method involves the palladium-catalyzed arylation of 1,1,3-triaryl-2-azaallyl anions.
Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-1,1-diphenylmethanamine can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a Lewis acid like FeBr3.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Employed in the development of advanced materials, including polymers and resins.
Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1,1-diphenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific biochemical pathways . Computational studies have shown that the compound can act as a nucleophile, participating in various coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Acidity : this compound’s experimental pKa remains unmeasured, but computational models suggest significant overestimation of its deprotonation energy compared to experimental analogs .
- Lipophilicity : The diphenylmethane group in this compound increases LogP (estimated 5.2), favoring applications in hydrophobic environments, such as lipid membrane interactions .
Critical Notes
Synthetic Challenges: Diastereoselective synthesis of N-benzyl derivatives often requires chiral auxiliaries (e.g., (R)-phenylglycinol) to control stereochemistry, complicating large-scale production .
Data Limitations : Experimental pKa values for N-benzyl ketimines are scarce, hindering accurate computational modeling .
Biological Relevance : The benzyl group is critical for antiplasmodial activity, but substituent bulk (e.g., diphenyl vs. phenanthroline) modulates target binding and potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzyl-1,1-diphenylmethanamine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, metal-mediated couplings (e.g., Ru complexes) yield imine intermediates, which are reduced to the target amine . To maximize purity, optimize reaction conditions (e.g., solvent polarity, temperature) and employ purification techniques like column chromatography or recrystallization. NMR (¹H/¹³C) and GC-MS are critical for verifying structural integrity and purity .
Q. How do steric and electronic properties influence the reactivity of This compound in substitution reactions?
- Methodological Answer : The bulky diphenylmethanamine backbone creates steric hindrance, favoring reactions at less hindered sites (e.g., benzyl group). Electronic effects from the aromatic rings stabilize intermediates via resonance. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying conditions (e.g., polar vs. nonpolar solvents) validate these effects .
Q. What spectroscopic techniques are most reliable for characterizing This compound?
- Methodological Answer : ¹H NMR (δ 2.35 ppm for N-H, 7.11–7.46 ppm for aromatic protons) and ¹³C NMR (δ 50.84 ppm for CH₂, 143.82 ppm for quaternary carbons) provide structural confirmation . Mass spectrometry (EI-MS: [M]⁺ = 272 m/z) and IR (C-N stretching at ~1011 cm⁻¹) further validate functional groups .
Advanced Research Questions
Q. How does This compound participate in catalytic transfer hydrogenation, and what mechanistic insights exist?
- Methodological Answer : The compound acts as a hydrogen donor in metal-free transfer hydrogenation of polar unsaturated bonds (e.g., ketones). Mechanistic studies using deuterium labeling and kinetic isotope effects (KIE) reveal a concerted proton-hydride transfer pathway. NMR monitoring of intermediates (e.g., enamines) under inert atmospheres is critical .
Q. What contradictions exist in reported biological activities of This compound derivatives, and how can they be resolved?
- Methodological Answer : Some studies report antiplasmodial activity via protease inhibition, while others show no efficacy against Plasmodium falciparum . To resolve discrepancies, standardize assays (e.g., synchronized parasite cultures under 5% O₂/7% CO₂) and compare derivative libraries with controlled substituents (e.g., methoxy vs. ethoxy groups) .
Q. Can This compound serve as a precursor for chiral ligands in asymmetric catalysis?
- Methodological Answer : Yes. The amine can be functionalized with chiral auxiliaries (e.g., BINOL or Evans’ oxazolidinones) to create ligands for asymmetric hydrogenation. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with europium shift reagents. Catalytic performance is tested in model reactions (e.g., ketone reduction) .
Q. How do solvent and pH conditions affect the stability of This compound during long-term storage?
- Methodological Answer : Stability studies under varying pH (2–12) and solvents (e.g., DMSO vs. ethanol) show degradation via oxidation or hydrolysis. Accelerated aging (40°C/75% RH) with LC-MS monitoring identifies degradation products. Storage in anhydrous, inert atmospheres (Argon) at −20°C is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
